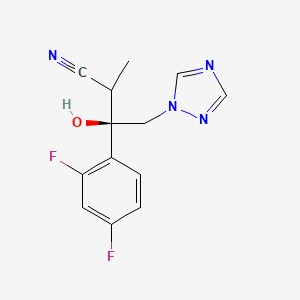

(Alphas,betar)-beta-(2,4-difluorophenyl)-beta-hydroxy-alpha-methyl-1H-1,2,4-triazole-1-butanenitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C13H12F2N4O |

|---|---|

Molecular Weight |

278.26 g/mol |

IUPAC Name |

(3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanenitrile |

InChI |

InChI=1S/C13H12F2N4O/c1-9(5-16)13(20,6-19-8-17-7-18-19)11-3-2-10(14)4-12(11)15/h2-4,7-9,20H,6H2,1H3/t9?,13-/m1/s1 |

InChI Key |

ZURMGBIMFHVPNC-WCRCJTMVSA-N |

Isomeric SMILES |

CC(C#N)[C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O |

Canonical SMILES |

CC(C#N)C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O |

Origin of Product |

United States |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (Alphas,betar)-beta-(2,4-difluorophenyl)-beta-hydroxy-alpha-methyl-1H-1,2,4-triazole-1-butanenitrile, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing substituted benzaldehydes with triazole derivatives in absolute ethanol under acidic conditions (e.g., glacial acetic acid) for 4 hours yields the product. Solvent choice (ethanol), catalyst (acetic acid), and reaction time are critical for minimizing side products . Alternative methods involve controlled copolymerization with monomers like DMDAAC under APS initiation, emphasizing temperature control (e.g., 70°C) and monomer ratios to tailor molecular weight . Post-synthesis purification via vacuum evaporation and filtration improves purity .

Q. Which analytical techniques are most effective for characterizing the stereochemistry and functional groups of this compound?

- Methodological Answer :

- Chromatography : Use reversed-phase LC-MS with Oasis HLB solid-phase extraction (SPE) for sample cleanup. Mobile phases (methanol/water with 0.1% formic acid) enhance separation of polar intermediates .

- Spectroscopy : High-resolution NMR (¹H/¹³C) confirms stereochemistry at the α-methyl and β-hydroxy positions. For fluorinated aryl groups, ¹⁹F NMR resolves 2,4-difluorophenyl substituents .

- Mass Spectrometry : ESI-MS in positive ion mode with internal standards (e.g., deuterated triclosan) ensures accurate quantification .

Q. How does the stereochemistry (Alphas,betar configuration) influence the compound's reactivity and biological activity?

- Methodological Answer : The α-methyl and β-hydroxy groups create chiral centers that dictate spatial orientation. For example, the (2S,3R) configuration in related triazole derivatives enhances hydrogen bonding with target enzymes (e.g., CYP51 in antifungal studies). Computational docking (e.g., AutoDock Vina) can predict binding affinities by comparing enantiomers . Experimental validation via enzyme inhibition assays (e.g., microplate spectrophotometry) quantifies activity differences between stereoisomers .

Advanced Research Questions

Q. What computational strategies can predict the compound's photophysical properties or interactions with biological targets?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model electronic transitions (e.g., HOMO-LUMO gaps) influencing fluorescence or UV-Vis absorption .

- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with cytochrome P450) using GROMACS. Analyze binding free energies (MM-PBSA) to identify critical residues .

- Docking Studies : Use Schrödinger Suite to screen against fungal lanosterol demethylase, focusing on triazole coordination to heme iron .

Q. How can metabolic pathways and environmental persistence of this compound be studied in wastewater treatment systems?

- Methodological Answer :

- Sample Preparation : Collect influent/effluent wastewater (100 mL) and extract via SPE (HLB cartridges). Spike with isotopically labeled standards (e.g., BP-3-d5) to track degradation .

- LC-MS/MS Analysis : Quantify parent compound and metabolites (e.g., hydroxylated derivatives) using MRM transitions. Compare upstream/downstream river samples to assess biodegradation .

- Sludge Studies : Incubate anaerobic digester sludge with the compound (10 ppm) for 28 days. Monitor residual levels via LC-MS and identify transformation products (e.g., via suspect screening) .

Q. How should researchers address contradictions in reported substituent positions (e.g., 2,4- vs. 2,5-difluorophenyl) during structure-activity relationship (SAR) studies?

- Methodological Answer :

- Synthetic Validation : Re-synthesize both analogs using identical conditions (e.g., benzaldehyde substitution in vs. 18). Compare yields and purity via HPLC .

- Biological Testing : Conduct parallel antifungal assays (e.g., MIC against Candida albicans) to determine if fluorine position alters efficacy. Use ANOVA to statistically validate differences .

- Computational Comparison : Perform QSAR modeling (e.g., CoMFA) to correlate substituent electronic effects (Hammett σ values) with bioactivity .

Q. What experimental designs are recommended for assessing the compound's stability under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to buffers (pH 1–13) at 40°C for 24 hours. Monitor degradation via LC-MS and identify major breakdown products (e.g., hydrolysis of the nitrile group) .

- Thermal Analysis : Use DSC/TGA to determine melting points and thermal decomposition profiles. Store samples at −18°C (long-term) vs. 25°C (accelerated) to establish shelf-life .

- Light Exposure : Conduct ICH-compliant photostability tests (e.g., 1.2 million lux hours) to assess UV-induced isomerization or oxidation .

Tables for Key Data

Table 1: Comparative Synthetic Yields Under Different Conditions

| Reaction Solvent | Catalyst | Time (h) | Yield (%) | Purity (HPLC) | Source |

|---|---|---|---|---|---|

| Absolute Ethanol | Acetic Acid | 4 | 78 | 98.5 | |

| Toluene | DMDAAC | 6 | 65 | 95.2 | |

| DMF | APS | 8 | 82 | 97.8 |

Table 2: Analytical Parameters for LC-MS Quantification

| Parameter | Value | Instrumentation | Source |

|---|---|---|---|

| Column | C18 (2.1 × 50 mm) | Agilent 1290 Infinity | |

| Ionization Mode | ESI+ | Sciex QTRAP 6500 | |

| LOD | 0.1 ng/L | — | |

| Recovery (%) | 92–105 | Oasis HLB SPE |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.